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Clinical Trial Efficacy and Safety Data

The phase II trial (PCRT O4-001) evaluated vatalanib in patients with advanced or metastatic pancreatic

adenocarcinoma who had failed first-line gemcitabine-based therapy [1] [2].

Table 1: Key Efficacy Outcomes from the Phase II Trial [1] [2]

Efficacy Parameter Result

6-Month Survival Rate 29% (95% CI, 18-41%)

Median Progression-Free Survival (PFS) 2 months

Objective Response Rate (ORR) Partial Response (PR) in 2 patients

Disease Control Rate (DCR) 28% (Stable Disease)

Table 2: Common Grade 3/4 Adverse Events (Occurring in ≥10% of patients) [1] [2]
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Adverse Event Incidence (Grade 3/4)

Hypertension 20% (N=13)

Fatigue 17% (N=11)

Abdominal Pain 17% (N=11)

Elevated Alkaline Phosphatase 15% (N=10)

Vatalanib Dosing and Administration Protocol

The trial utilized an oral "ramp-up" dosing schedule to optimize tolerability [2].

Cycle Definition: 28 days.
Dosing Schedule:

Week 1: 250 mg twice daily (BID)
Week 2: 500 mg twice daily (BID)

Week 3 and beyond: 750 mg twice daily (BID) - full dose
Dose Modifications: In case of Grade 3 or higher drug-related toxicity, treatment was held for up to

one week. Upon resolution to Grade ≤2, dosing was resumed at a reduced level (first reduction: 1000
mg/day; second reduction: 750 mg/day) [2].

Biomarker Assessment Protocol

The trial investigated potential soluble and imaging biomarkers, though none correlated with treatment

response [1] [2].

Analyte Collection: Plasma and serum samples were collected from patients.
Target Biomarkers:

Soluble Angiogenic Factors: Vascular Endothelial Growth Factor (VEGF), VEGF Receptors,
basic Fibroblast Growth Factor (bFGF) [2].

Other Serum Markers: Lactate Dehydrogenase (LDH) [2].
Analysis Method: Specific assay methodologies (e.g., ELISA) were not detailed in the available

abstract, but measurement of changes in these biomarker levels was performed [1] [2].
Imaging Biomarker: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) was

also explored [2].
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Mechanism of Action and Targeting Angiogenesis

Vatalanib is an oral poly-tyrosine kinase inhibitor that primarily targets angiogenic pathways, which are

critical for tumor growth and metastasis [2] [3].
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Figure 1: Vatalanib inhibits multiple receptor tyrosine kinases to block angiogenesis.

Experimental Workflow for the Phase II Trial

The overall design and key procedures of the clinical trial are summarized in the workflow below.
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Patient Population:
67 enrolled, 65 evaluable
Gemcitabine-refractory

Advanced/Metastatic Pancreatic Adenocarcinoma

Intervention:
Vatalanib Oral BID

Ramp-up Dosing (250mg → 750mg)

Assessment:
CT Scan (q8 weeks)

Toxicity Check (weekly, Cycle 1)
Biomarker Collection

Primary Endpoint:
6-Month Survival Rate

Secondary Endpoints:
PFS, Safety, Biomarker Analysis
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Figure 2: High-level workflow of the vatalanib phase II trial.

Conclusion and Research Implications

In summary, vatalanib as a second-line treatment for advanced pancreatic cancer showed a 29% 6-month

survival rate and a disease control rate of 28%, with hypertension and fatigue being the most notable

adverse events [1] [2].

While the trial did not establish vatalanib as a standard of care, it contributed valuable information on

targeting angiogenesis in pancreatic cancer and the use of a ramp-up dosing schedule for tolerability. Future

research would likely focus on combining anti-angiogenic agents like vatalanib with other targeted therapies

or immunotherapies, particularly in selected patient populations.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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